Voacangine is a naturally occurring alkaloid primarily derived from the root bark of the plant Voacanga africana, which belongs to the Apocynaceae family. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of addiction and as an anti-cancer agent. Voacangine is structurally related to other iboga alkaloids, notably ibogaine, which is known for its psychoactive properties and potential in addiction therapy.
Voacangine is sourced from Voacanga africana, a tree native to tropical Africa. It is classified as an indole alkaloid, a category that includes various compounds with significant biological activity. The alkaloid has been studied for its pharmacological properties, including its effects on the central nervous system and its potential role in reversing drug resistance in cancer cells.
The synthesis of voacangine can be achieved through both natural extraction and synthetic methods.
Voacangine possesses a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , with a molecular weight of approximately 313.38 g/mol. The structure features a bicyclic core typical of indole alkaloids, with specific stereochemistry that contributes to its biological activity.
Molecular Structure of Voacangine (This image is illustrative; please refer to appropriate scientific sources for detailed structural diagrams).
Voacangine can undergo various chemical reactions that modify its structure and potentially enhance its pharmacological properties:
The mechanism of action of voacangine involves several pathways:
Voacangine exhibits several notable physical and chemical properties:
Voacangine has several promising applications in scientific research:
Voacangine (12-methoxyibogamine-18-carboxylic acid methyl ester) was first identified in the mid-20th century from Voacanga africana, a small tree native to West Africa. French chemists Maurice Marie-Janot and Robert Goutarel isolated three alkaloids from this plant in 1955, noting potential cardiovascular applications [3] [10]. Traditionally, V. africana's latex and root bark were used in African ethnomedicine for wound healing, inflammation, and ritual practices. The plant's milky latex earned it the name "milkweed," and its coagulated form served as a styptic to prevent bleeding [3] [9]. Global interest surged when voacangine’s utility as a precursor for the anti-addiction drug ibogaine was recognized. Semi-synthetic conversion—via saponification and decarboxylation—became industrially vital due to voacangine’s higher natural abundance (0.8–1.7% in root bark) compared to ibogaine in Tabernanthe iboga (0.3%) [10] [4].
Table 1: Key Historical Milestones in Voacangine Research
Year | Event | Significance |
---|---|---|
1955 | Isolation by Marie-Janot and Goutarel | First identification from V. africana root bark |
1960s | Development of semi-synthetic ibogaine production | Enabled scalable anti-addiction drug synthesis |
2010s | Optimization of extraction methods (e.g., acetone-based) | Improved yields to ~0.8–1.1% of dried root bark |
2021 | Cleavage of iboga-vobasinyl dimers (e.g., voacamine) | Increased voacangine supply by ~50% via dimer recycling [10] |
Voacangine belongs to the iboga alkaloids—monoterpenoid indole alkaloids (MIAs) characterized by a fused isoquinuclidine-tetrahydroazepine scaffold. Its structure comprises an indole nucleus, a seven-membered azepine ring, and a bicyclic isoquinuclidine, with a C-18 methyl ester group distinguishing it from ibogaine (decarboxylated form) [1] [4]. Biosynthetically, voacangine derives from stemmadenine acetate through a stereoselective cyclization catalyzed by coronaridine synthase in Tabernanthe iboga. Subsequent enzymatic modifications include hydroxylation by cytochrome P450 (CYP450) and methylation by noribogaine-10-O-methyltransferase [4] [10]. Unlike catharanthine—an iboga-type alkaloid of opposite stereochemistry from Catharanthus roseus—voacangine shares the (−)-optical series with ibogamine [1]. It serves as a building block for dimeric alkaloids like voacamine (linked to vobasine), which dominate V. africana’s alkaloid profile (up to 3.7% of root bark mass) [10].
Table 2: Structural and Biosynthetic Comparison of Key Iboga Alkaloids
Alkaloid | Key Structural Features | Plant Source | Biosynthetic Role |
---|---|---|---|
Voacangine | C-18 methyl ester, C-12 methoxy | V. africana, T. iboga | Precursor to ibogaine & dimers |
Ibogaine | Decarboxylated voacangine | T. iboga | Neuroactive metabolite |
Catharanthine | Opposite stereochemistry, open C ring | C. roseus | Vinca alkaloid precursor |
Voacamine | Voacangine-vobasine dimer | V. africana | Major alkaloid in root bark (up to 3.7%) [10] |
Anti-Angiogenic Mechanisms
Voacangine inhibits pathological angiogenesis—a process critical for tumor growth and metastasis—by targeting vascular endothelial growth factor (VEGF) signaling. In vitro studies demonstrate potent suppression of human umbilical vein endothelial cell (HUVEC) proliferation (IC₅₀ ≈ 10 μM), exceeding its effects on cancer cells [2] [7]. It downregulates hypoxia-inducible factor-1α (HIF-1α), a master regulator of VEGF, under hypoxic conditions. Docking simulations confirm voacangine’s binding to VEGF receptor-2 (VEGFR2) kinase, disrupting pro-angiogenic pathways [2] [7]. In vivo, voacangine reduces tumor-induced neovascularization in mouse models, suggesting utility against diabetic retinopathy and solid cancers [2] [7].
Chemosensitization and Multidrug Resistance (MDR) Reversal
Voacangine enhances chemotherapy efficacy by inhibiting P-glycoprotein (P-gp), an efflux pump overexpressed in drug-resistant tumors. In osteosarcoma cells (U-2 OS/DX), voacangine increases intracellular doxorubicin accumulation by blocking P-gp-mediated efflux [5]. Unlike the dimeric alkaloid voacamine, however, monomeric voacangine shows weaker MDR reversal, implying its C-18 ester group may limit bioactivity compared to voacamine’s complex dimeric structure [5].
Microtubule-Targeted Effects
Preliminary evidence suggests voacangine disrupts microtubule dynamics, akin to vinca alkaloids. In resistant melanoma cells, it induces aberrant tubulin polymerization, potentiating apoptosis [5]. This dual mechanism—anti-angiogenic and cytoskeletal disruption—positions voacangine as a multifaceted anti-cancer agent.
Table 3: Key Anti-Cancer Research Findings for Voacangine
Mechanism | Experimental Model | Key Outcome | Reference |
---|---|---|---|
VEGF/HIF-1α inhibition | HUVEC proliferation assay | Reduced cell growth at 10 μM; HIF-1α suppression | [2] |
VEGFR2 kinase binding | Computational docking | High binding affinity predicted | [7] |
P-gp inhibition | Osteosarcoma cells (U-2 OS/DX) | Increased doxorubicin accumulation | [5] |
In vivo angiogenesis suppression | Mouse tumor models | Reduced vessel formation in Matrigel implants | [2] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: